![molecular formula C18H27N5O3S B2842108 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide CAS No. 2034224-03-6](/img/structure/B2842108.png)
1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
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Description
1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H27N5O3S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
Compounds with structural features akin to the specified chemical have been synthesized and evaluated for their inhibitory potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These studies highlight the compounds' potential in designing new therapeutic agents with targeted bioactivity. For instance, Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides showing inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase, with low cytotoxicity towards oral squamous cancer cell carcinoma cell lines and non-tumor cells (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitumor Activities
Several studies focus on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. Azab et al. (2013) reported the synthesis of new heterocyclic compounds with significant antibacterial activity (Azab et al., 2013). Similarly, Kendre et al. (2013) synthesized 1H-pyrazole derivatives bearing an aryl sulfonate moiety, showing potent anti-inflammatory activity and efficacy against microbial strains (Kendre et al., 2013).
Anti-inflammatory and Analgesic Activities
Research also delves into the anti-inflammatory and analgesic potentials of these compounds. Eweas et al. (2015) synthesized a series of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, showcasing analgesic and anti-inflammatory activities comparable to standard drugs (Eweas et al., 2015).
properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-(4-pyrazin-2-yloxycyclohexyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)18(13(3)21-23)27(24,25)22-15-5-7-16(8-6-15)26-17-11-19-9-10-20-17/h9-12,15-16,22H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHBIRLNJBKWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide |
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